molecular formula C17H12N2 B13975144 4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 161958-65-2

4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B13975144
CAS No.: 161958-65-2
M. Wt: 244.29 g/mol
InChI Key: UTZNLTVXDBOYOJ-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole ring substituted with phenyl groups at positions 4 and 5, and a nitrile group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves the condensation of benzoin with primary aromatic amines in ethanol, followed by reaction with malononitrile. This process is catalyzed by p-toluenesulfonic acid (TsOH) and often employs ultrasonic irradiation to enhance reaction efficiency and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives of the pyrrole.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits the Bcl-xL protein by binding to its active site, thereby preventing the protein from inhibiting apoptosis. This makes it a promising candidate for cancer therapy . The compound’s interactions with other proteins and enzymes are also being explored to understand its broader biological effects.

Comparison with Similar Compounds

Uniqueness: 4,5-Diphenyl-1H-pyrrole-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4,5-diphenyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c18-11-15-12-19-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-10,12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZNLTVXDBOYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282996
Record name 4,5-Diphenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161958-65-2
Record name 4,5-Diphenyl-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161958-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diphenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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